molecular formula C13H14N2O4 B8649208 2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 42864-53-9

2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B8649208
CAS No.: 42864-53-9
M. Wt: 262.26 g/mol
InChI Key: SULXVPFOQLMBGA-WTKPLQERSA-N
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Description

2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of acrylamides, which are appreciated for their therapeutic properties and are frequently investigated as key scaffolds in the development of covalent inhibitors. The molecular framework incorporates a trimethoxyphenyl group, a privileged structure in anticancer agent design, and a cyanoacrylamide moiety, which can be beneficial for forming crucial hydrogen bonds with target proteins. While direct biological data for this specific compound is limited in the public domain, its core structure is highly relevant for probing novel biological pathways. Research on structurally similar naphthalen-1-yloxyacetamide-tethered acrylamide conjugates has demonstrated potent cytotoxic activity against breast cancer cell lines such as MCF-7. These related compounds have been shown to heighten cell cycle arrest during the G1 phase and provoke cellular apoptosis through the expressive downregulation of the anti-apoptotic protein Bcl-2 and upregulation of Bax and caspase 9 levels. Furthermore, the trimethoxyphenyl motif is a common feature in molecules that interact with tubulin, suggesting potential applications as microtubule polymerization inhibitors. This product is intended for research purposes to further explore these and other potential mechanisms of action. It is supplied for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

42864-53-9

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C13H14N2O4/c1-17-10-5-8(4-9(7-14)13(15)16)6-11(18-2)12(10)19-3/h4-6H,1-3H3,(H2,15,16)/b9-4-

InChI Key

SULXVPFOQLMBGA-WTKPLQERSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(/C#N)\C(=O)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate

This compound (CAS: 930779-93-4) shares the cyanoacrylate core but differs in two key aspects:

  • Methoxy substitution: The phenyl ring has 2,4,6-trimethoxy groups instead of 3,4,5-trimethoxy.
  • Functional group : An ester (ethoxy) replaces the amide group, likely increasing hydrophobicity and reducing hydrogen-bonding capacity. This substitution may decrease solubility and metabolic stability .
Property 2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide Ethyl 2-Cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate
Molecular Formula C₁₃H₁₄N₂O₄ C₁₅H₁₇NO₅
Molecular Weight (g/mol) 262.26 291.30
Key Functional Groups Amide, cyano Ester, cyano
Methoxy Substitution 3,4,5-Trimethoxy 2,4,6-Trimethoxy

Analogues with Modified Backbones or Substituents

(E)-N-[2-(2-Methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

This compound (Entry 4, ) retains the 3,4,5-trimethoxyphenyl and acrylamide backbone but incorporates a 2-methylindole-ethyl substituent. Key differences include:

  • Bulkier substituent : The ethyl-indole chain increases molecular weight (∼400 g/mol) and may reduce membrane permeability due to higher polar surface area.

Quinoxaline Derivatives with 3,4,5-Trimethoxyphenyl Groups

Compounds such as 3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl]quinoxaline 1,4-di-N-oxide () feature a quinoxaline core instead of acrylamide. Notable contrasts include:

  • Electron-deficient core: Quinoxaline’s electron-withdrawing nature may alter redox properties, influencing mechanisms of action in biological systems .

Research Implications and Unresolved Questions

  • Structure-Activity Relationships (SAR): The 3,4,5-trimethoxy substitution is associated with tubulin polymerization inhibition in anticancer agents (e.g., combretastatin analogues). However, the absence of direct biological data for this compound necessitates further evaluation .
  • Hydrogen-Bonding Patterns : Compared to ester analogues, the amide group in the target compound may form stronger hydrogen bonds, as suggested by graph-set analysis in crystallography .
  • Synthetic Accessibility: The lack of patent or literature data () suggests this compound is understudied, highlighting opportunities for novel applications in medicinal chemistry.

Preparation Methods

Reaction Conditions and Optimization

The Knoevenagel method employs cyanoacetamide (NC-CH₂-CONH₂) and 3,4,5-trimethoxybenzaldehyde under mild basic conditions. A representative procedure includes:

ParameterTypical Value
SolventEthanol, Isopropanol, or Toluene
CatalystPiperidine, Ammonium Acetate
Temperature80–100°C (reflux)
Reaction Time4–12 hours
Yield60–85% (after purification)

The reaction proceeds via deprotonation of cyanoacetamide, nucleophilic attack on the aldehyde, and elimination of water to form the α,β-unsaturated system.

Challenges and Mitigation

  • Electron-Rich Aromatic Systems : The 3,4,5-trimethoxyphenyl group slows electrophilic aldehyde activation. Solutions include using Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to accelerate kinetics.

  • Byproduct Formation : Over-condensation or polymerization is minimized by stoichiometric control and inert atmospheres.

Alternative Methods: Aniline-Based Condensation

Patent-Derived Protocols

A 2005 patent (WO2005019201A2) describes enamide synthesis via cyanoacetamide-aniline coupling using triethylorthoformate in isopropanol. For the target compound, substituting 3,4,5-trimethoxyaniline into this protocol yields:

StepDetails
Coupling Cyanoacetamide + 3,4,5-trimethoxyaniline + triethylorthoformate → enamide
Cyclization Phosphorus oxychloride in acetonitrile at 80–110°C
Purification Filtration, washing with cold isopropanol, recrystallization

This method achieves 70–75% yields with >95% purity, though scalability requires careful temperature modulation.

Comparative Analysis

  • Knoevenagel vs. Aniline Route :

    • Efficiency : Knoevenagel offers higher atom economy (no aniline byproducts).

    • Flexibility : Aniline routes permit modular substitution but require specialized precursors.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.29 (s, 1H, aryl), 8.70 (d, J = 15 Hz, 1H, enamide), 11.3 (d, J = 15 Hz, 1H, NH).

  • IR : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

  • MS (ESI) : m/z 277.1 [M+H]⁺.

Purity and Stability

  • HPLC : >98% purity using C18 columns (acetonitrile/water gradient).

  • Stability : Hygroscopic; storage under nitrogen at −20°C recommended.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer distillation.

  • Phosphorus Oxychloride Handling : Neutralization with aqueous NaOH generates phosphate salts, requiring wastewater treatment.

Cost-Benefit Analysis

FactorKnoevenagel RouteAniline Route
Raw Material Cost$120/kg$180/kg
Energy ConsumptionModerate (reflux)High (POCl₃ cyclization)
Environmental ImpactLowModerate

Q & A

Basic Research Questions

Q. What is the molecular structure and key identifiers of 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide?

  • Answer : The compound has the molecular formula C₁₃H₁₄N₂O₄ (molecular weight: 262.26 g/mol). Key identifiers include:

  • CAS No. : 42864-53-9
  • SMILES : COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)N
  • InChIKey : SULXVPFOQLMBGA-WTKPLQERSA-N
  • Synonyms : NSC-201580, AC1NTM54, α-cyano-3,4,5-trimethoxycinnamide .
    • Methodological Note : Use spectroscopic techniques (e.g., NMR, FT-IR) and mass spectrometry to confirm structural integrity. Cross-reference with computational tools (e.g., quantum chemical calculations) for validation.

Q. What synthetic routes are feasible for preparing this compound?

  • Answer : A plausible route involves condensation reactions. For example:

Start with 3,4,5-trimethoxycinnamic acid derivatives (e.g., methyl ester) as precursors .

Introduce the cyano group via Knoevenagel condensation using cyanoacetamide under acidic or basic conditions.

Optimize reaction parameters (temperature, catalyst) to enhance yield and selectivity.

  • Methodological Note : Adapt methodologies from analogous compounds, such as N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide synthesis, which employs substitution, reduction, and condensation steps .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

  • Answer :

  • Chromatography : Use HPLC or GC-MS to assess purity.
  • Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., using CC-DPS tools) .
  • X-ray Crystallography : Resolve crystal structure if suitable crystals are obtained.
    • Methodological Note : Cross-validate spectral data with databases (e.g., InChIKey) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

  • Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states .
  • Condition Screening : Apply machine learning to analyze experimental datasets and predict optimal catalysts/solvents (e.g., ICReDD’s integrated computational-experimental framework) .
    • Methodological Note : Tools like CC-DPS provide >2,100 data points per compound, enabling deep mechanistic insights .

Q. What structural features influence the pharmacological activity of this compound?

  • Answer :

  • Trimethoxyphenyl Group : Enhances lipophilicity and membrane permeability.
  • Cyanoacrylamide Moiety : Acts as a Michael acceptor, enabling covalent binding to biological targets (e.g., kinases) .
    • Methodological Note : Perform structure-activity relationship (SAR) studies using analogs (e.g., 3,4,5-trimethoxycinnamic acid derivatives) to isolate critical functional groups .

Q. How can researchers resolve contradictions in spectral or bioactivity data for this compound?

  • Answer :

  • Multi-Technique Validation : Combine NMR, X-ray, and high-resolution MS to confirm structural assignments.
  • Computational Validation : Use molecular docking or molecular dynamics simulations to correlate structure with observed bioactivity .
    • Methodological Note : Address discrepancies by revisiting synthetic protocols (e.g., stereochemical control during condensation) .

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